molecular formula C12H14ClNO2 B3056111 N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide CAS No. 690978-46-2

N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide

Cat. No.: B3056111
CAS No.: 690978-46-2
M. Wt: 239.7 g/mol
InChI Key: WKLXOINOTZUYSA-UHFFFAOYSA-N
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Description

N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to a dimethylphenyl ring, which is further connected to an acetamide moiety. Chloroacetamides are known for their diverse applications in various fields, including agriculture, medicine, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide typically involves the chloroacetylation of an appropriate amine precursor. One common method includes the reaction of 2,5-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, and secondary amines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols and primary amines.

Scientific Research Applications

N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

Mechanism of Action

The mechanism of action of N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide involves the inhibition of specific enzymes or proteins. For instance, in herbicidal applications, it targets enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity in plants. In antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function, resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

    2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Studied for its anticancer and antimicrobial activities.

Uniqueness

N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide is unique due to its specific structural features that confer distinct reactivity and biological activity Its chloroacetyl group provides a versatile site for chemical modifications, making it a valuable intermediate in synthetic chemistry

Properties

IUPAC Name

N-[4-(2-chloroacetyl)-2,5-dimethylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-7-5-11(14-9(3)15)8(2)4-10(7)12(16)6-13/h4-5H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLXOINOTZUYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620874
Record name N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690978-46-2
Record name N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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